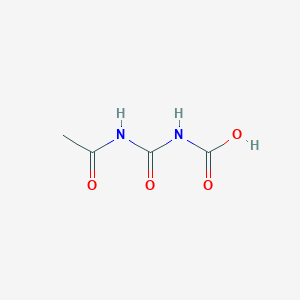
(Acetylcarbamoyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetylcarbamoyl)carbamic acid is a compound that features both an acetyl group and a carbamoyl group attached to a carbamic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a compound of interest in several fields, including organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylcarbamoyl)carbamic acid typically involves the reaction of carbamic acid derivatives with acetylating agents. One common method is the reaction of carbamic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and pressure are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Acetylcarbamoyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carbamoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include carbamates, ureas, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Acetylcarbamoyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Acetylcarbamoyl)carbamic acid involves its interaction with various molecular targets. The acetyl and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Carbamic Acid: The parent compound, which lacks the acetyl group.
Urea: A related compound with two amine groups attached to a carbonyl carbon.
Ethyl Carbamate: An ester derivative of carbamic acid.
Uniqueness: (Acetylcarbamoyl)carbamic acid is unique due to the presence of both acetyl and carbamoyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
189890-38-8 |
|---|---|
Formule moléculaire |
C4H6N2O4 |
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
acetylcarbamoylcarbamic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |
Clé InChI |
WVDHHTRCANQNRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
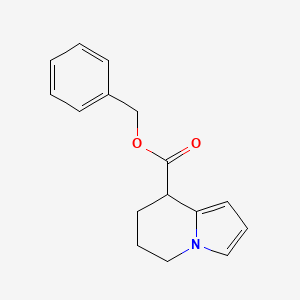
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
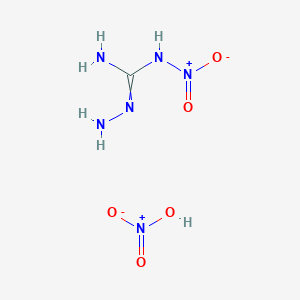

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
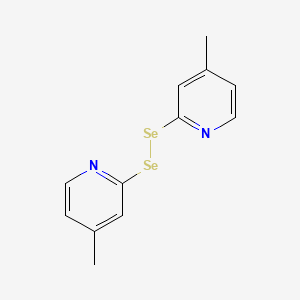
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
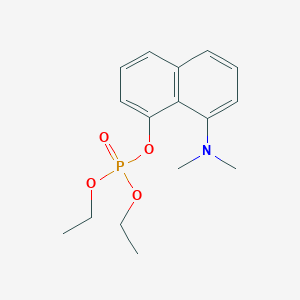
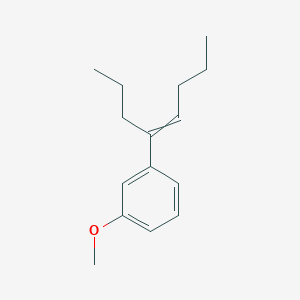
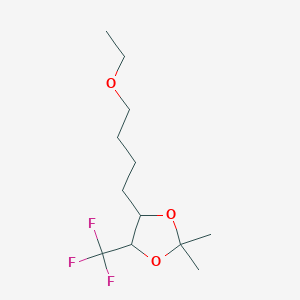
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
